An In-depth Technical Guide to the Structure and Function of GPLGIAGQ TFA
An In-depth Technical Guide to the Structure and Function of GPLGIAGQ TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and functional application of the matrix metalloproteinase (MMP) sensitive peptide, GPLGIAGQ, presented as its trifluoroacetate (B77799) (TFA) salt. GPLGIAGQ is a synthetic octapeptide specifically designed to be a substrate for MMP-2 and MMP-9, enzymes often overexpressed in the tumor microenvironment. This property makes it an invaluable tool in the development of targeted drug delivery systems. This document details its chemical structure, physicochemical properties, a standard protocol for its solid-phase synthesis and purification, and methods for its functional characterization. Furthermore, it illustrates the mechanism of its application in MMP-responsive nanocarriers for targeted therapeutic release.
Core Structure and Physicochemical Properties
The fundamental structure of GPLGIAGQ is a linear octapeptide with the amino acid sequence Glycine-Proline-Leucine-Glycine-Isoleucine-Alanine-Glycine-Glutamine. In its common commercially available and post-synthesis form, the peptide is complexed with trifluoroacetate (TFA) counterions. TFA is utilized during the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3] The TFA anions associate with the positively charged N-terminus and any basic amino acid side chains, resulting in the GPLGIAGQ TFA salt.
The chemical structure of the GPLGIAGQ peptide is illustrated below:
Caption: Chemical structure of the GPLGIAGQ peptide sequence.
The trifluoroacetate counterion (CF₃COO⁻) is electrostatically associated with the protonated N-terminal amine group.
A summary of the key physicochemical properties of GPLGIAGQ is presented in Table 1.
| Property | Value | Reference |
| Sequence | Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln | [4] |
| Molecular Formula | C₃₁H₅₃N₉O₁₀ | [4] |
| Molecular Weight | 711.81 g/mol | [4] |
| Form | Typically a trifluoroacetate salt | [5] |
| Target | Matrix Metalloproteinases (MMP-2/9) | [4][6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of GPLGIAGQ
The synthesis of GPLGIAGQ is typically achieved using Fmoc/tBu-based solid-phase peptide synthesis.[7][8][9]
Materials:
-
Rink Amide resin
-
Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with DIC and OxymaPure® in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Ala, Ile, Gly, Leu, Pro, Gly).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
Caption: Workflow for the solid-phase synthesis of GPLGIAGQ TFA.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC.[10][11]
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude GPLGIAGQ TFA dissolved in Mobile Phase A
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified GPLGIAGQ TFA as a white powder.
Characterization
The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the peptide. The expected monoisotopic mass of the free peptide is 711.39 Da.
-
Analytical RP-HPLC: To assess the purity of the final product. A single sharp peak indicates high purity.
Functional Application in MMP-Responsive Drug Delivery
GPLGIAGQ serves as a substrate for MMP-2 and MMP-9, which are often overexpressed in the tumor microenvironment.[12][13][14][15] This enzymatic susceptibility is exploited in the design of "smart" drug delivery systems.[15][16]
Mechanism of Action
In a typical application, GPLGIAGQ is used as a linker to attach a "stealth" molecule, such as polyethylene (B3416737) glycol (PEG), to a nanocarrier (e.g., a liposome (B1194612) or micelle) encapsulating a cytotoxic drug.[6][15]
-
Systemic Circulation: The PEGylated nanocarrier circulates in the bloodstream with prolonged half-life, and the PEG layer shields the nanocarrier from premature clearance and non-specific uptake.
-
Tumor Accumulation: The nanocarrier accumulates in the tumor tissue via the enhanced permeability and retention (EPR) effect.
-
MMP-Mediated Cleavage: In the tumor microenvironment, the high concentration of MMP-2/9 cleaves the GPLGIAGQ linker.
-
"De-shielding" and Drug Release: The cleavage of the linker results in the detachment of the PEG layer ("de-shielding"). This exposes the underlying nanocarrier, facilitating its uptake by tumor cells and/or triggering the release of the encapsulated drug in close proximity to the tumor cells.[15]
Caption: Signaling pathway of MMP-2/9 mediated drug release.
In Vitro MMP-2/9 Cleavage Assay
The functionality of the GPLGIAGQ peptide can be verified by an in vitro cleavage assay.[17][18]
Materials:
-
Purified GPLGIAGQ TFA
-
Recombinant human MMP-2 or MMP-9
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
RP-HPLC system
Protocol:
-
Reaction Setup:
-
Prepare a solution of GPLGIAGQ in the assay buffer.
-
Add MMP-2 or MMP-9 to the peptide solution to initiate the reaction. A control reaction without the enzyme should also be prepared.
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding a solution of EDTA or by acidification with TFA).
-
Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak corresponding to the full-length GPLGIAGQ and the appearance of new peaks corresponding to the cleavage fragments.
Conclusion
GPLGIAGQ TFA is a well-defined synthetic peptide with significant potential in the field of targeted drug delivery. Its specific cleavage by MMP-2 and MMP-9 allows for the design of sophisticated nanocarriers that can selectively release their therapeutic payload within the tumor microenvironment, thereby enhancing efficacy and reducing systemic toxicity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional validation of this important research tool. Further research and development utilizing GPLGIAGQ and similar MMP-sensitive substrates will continue to advance the field of precision medicine.
References
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- 2. genscript.com [genscript.com]
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- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. Purification and Characterization of Peptides Inhibiting MMP-1 Activity with C Terminate of Gly-Leu from Simulated Gastrointestinal Digestion Hydrolysates of Tilapia (Oreochromis niloticus) Skin Gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. itqb.unl.pt [itqb.unl.pt]
- 12. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US20210060037A1 - Methods For Producing Chemoembolic Agents For The Delivery Of Anti-Cancer Agents - Google Patents [patents.google.com]
- 15. Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment [thno.org]
- 16. Matrix metalloproteinase 2/9-triggered-release micelles for inhaled drug delivery to treat lung cancer: preparation and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix Metalloproteinase-2-Responsive Peptide-Modified Cleavable PEGylated Liposomes for Paclitaxel Delivery [mdpi.com]
